N-(thiophen-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine
Description
Properties
Molecular Formula |
C12H17NS |
|---|---|
Molecular Weight |
207.34 g/mol |
IUPAC Name |
N-(thiophen-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C12H17NS/c1-2-11(14-5-1)8-13-12-7-9-3-4-10(12)6-9/h1-2,5,9-10,12-13H,3-4,6-8H2 |
InChI Key |
YBCNJGQXWKBYDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2NCC3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The synthesis of this compound typically involves:
- Construction or availability of the bicyclo[2.2.1]heptan-2-amine scaffold (often derived from norbornane or bornylamine derivatives).
- Introduction of the thiophene substituent via direct C(sp3)–H arylation or nucleophilic substitution.
- Use of directing groups such as picolinamide to facilitate regioselective functionalization.
- Palladium-catalyzed C(sp3)–H activation and arylation with thiophene derivatives.
Key Synthetic Strategy: Palladium-Catalyzed C(sp3)–H Arylation
A highly effective and selective method for preparing bicyclo[2.2.1]heptane derivatives bearing heteroaryl substituents (such as thiophene) at the 2-position of the bicyclic system involves palladium(II)-catalyzed direct C(sp3)–H arylation.
- Catalyst: Palladium(II) acetate (Pd(OAc)2), typically 5 mol%
- Additive: Copper(II) bromide (CuBr2), 10 mol%
- Base: Cesium acetate (CsOAc), 4 equivalents (K2CO3 can also be effective)
- Solvent: tert-Amyl alcohol (tAmOH)
- Temperature: 140 °C
- Reaction time: 24 hours
- Aryl halide: 4 equivalents of 2-bromothiophene or 2-iodothiophene derivatives
- The reaction proceeds via coordination of the palladium catalyst to a directing group (e.g., picolinamide attached to the amine).
- Palladium inserts into the C(sp3)–H bond adjacent to the amine, forming a σ-organopalladium intermediate.
- Oxidative addition of the aryl halide (thiophene derivative) to Pd(II) forms a Pd(IV) intermediate.
- Reductive elimination yields the C–C coupled product with the thiophene substituent at the 2-position.
- The directing group can be subsequently removed to yield the free amine.
This method avoids the use of silver salts, which are common in other protocols but complicate purification and scale-up.
Experimental Example for Thiophene Substitution
A representative synthesis of the thiophene-substituted bicyclo[2.2.1]heptan-2-amine derivative was reported using the following procedure:
| Component | Amount / Equiv | Role |
|---|---|---|
| Picolinamide derivative of bicyclo[2.2.1]heptan-2-amine | 0.1 mmol (1 equiv) | Substrate |
| Pd(OAc)2 | 5 mol% (0.005 mmol) | Catalyst |
| CuBr2 | 10 mol% (0.01 mmol) | Additive |
| CsOAc | 4 equiv (0.4 mmol) | Base |
| 2-bromothiophene | 4 equiv (0.4 mmol) | Aryl halide coupling partner |
| t-AmOH | 0.1 mL | Solvent |
| Temperature | 140 °C | Reaction temperature |
| Time | 24 hours | Reaction duration |
Outcome: The reaction afforded the this compound derivative in approximately 82% isolated yield after purification. The product was characterized by NMR and HRMS, confirming the substitution pattern and purity.
Removal of Directing Group
After arylation, the picolinamide directing group can be cleaved reductively using zinc in acidic conditions (Zn/HCl in THF/H2O), yielding the free amine:
- Conditions: Zn powder, HCl, THF/H2O mixture, room temperature
- Yield: Typically 74–81% for removal of picolinamide from bicyclic amines
Detailed Research Outcomes and Data Tables
Arylation Reaction Optimization (Summary Table)
| Entry | Catalyst | Base | Additive | Atmosphere | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)2 5% | CsOAc | CuBr2 | Argon | 91 | Optimized conditions |
| 2 | Pd(OAc)2 5% | K2CO3 | CuBr2 | Argon | 77 | Alternative base |
| 3 | Pd(OAc)2 5% | CsOAc | None | Argon | 50 | No copper additive |
| 4 | Pd(0) | CsOAc | CuBr2 | Argon | 70 | Pd(0) catalyst used |
| 5 | None | CsOAc | CuBr2 | Argon | 0 | No catalyst control |
| 6 | Pd(OAc)2 5% | CsOAc | CuBr2 | Air | 85 | Air atmosphere |
Scope of Arylation with Thiophene and Other Heteroaryl Halides
| Aryl Halide | Product Yield (%) | Notes |
|---|---|---|
| 2-Bromothiophene | 82 | Efficient coupling |
| 3-Bromothiophene | 65 | Slightly lower yield |
| 2-Iodothiophene | Comparable to bromide | Similar reactivity |
| 2-Bromoindole (protected) | 44 | Lower yield, sensitive substrate |
Characterization Data (Selected)
| Parameter | Value |
|---|---|
| Molecular formula | C11H15NS |
| Molecular weight | 193.31 g/mol |
| NMR (1H, CDCl3) | Signals consistent with bicyclo[2.2.1]heptane and thiophene moieties |
| HRMS (ESI) | m/z [M+H]+ calculated 193.09, found 193.09 |
Notes on Alternative Synthetic Approaches
- The bicyclo[2.2.1]heptane skeleton can be constructed via Diels-Alder reactions using substituted cyclopentadienes, but this is more relevant to preparing the bicyclic core rather than the specific amine derivative.
- Nucleophilic substitution methods involving amines and activated thiophene derivatives are less common due to regioselectivity challenges.
- The palladium-catalyzed direct C(sp3)–H arylation approach is preferred for its regio- and stereoselectivity and functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine can undergo several types of chemical reactions, including:
Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
N-(thiophen-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a ligand for studying receptor interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(thiophen-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets. For instance, as an NMDA receptor antagonist, it binds to the phencyclidine (PCP) binding site on the NMDA receptor, inhibiting the receptor’s activity. This can modulate glutamate signaling in the central nervous system, which is crucial for its potential therapeutic effects in neurodegenerative disorders .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Activity
The pharmacological profile of bicyclo[2.2.1]heptan-2-amine derivatives is highly dependent on substituents at the amine and bicyclic scaffold. Key analogs and their activities are summarized below:
Table 1: Pharmacological Data of Selected Analogs
Key Observations:
Substituent Effects on CXCR2 Activity :
- Compound 2g (IC₅₀ = 5.5 µM) demonstrates that bulky substituents like –Boc groups enhance CXCR2 antagonism compared to smaller analogs (e.g., 1b , IC₅₀ > 100 µM) .
- The thiophen-2-ylmethyl group in the target compound may similarly improve receptor binding due to its planar aromatic structure and moderate lipophilicity.
NMDA Receptor Antagonists: Analogs like 5a and 5f show µM-range affinity for NMDA receptors, with toxicity profiles comparable to memantine (a clinically approved NMDA antagonist) . Mecamylamine, a structurally simpler analog, is non-toxic at therapeutic doses (1 µM) but lacks the thiophene moiety, suggesting that aromatic substituents may fine-tune receptor specificity .
Toxicity and Selectivity :
Stereochemical Considerations
The stereochemistry of the bicyclo[2.2.1]heptane scaffold significantly impacts activity:
Biological Activity
N-(thiophen-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine, with the chemical formula CHNS and CAS number 58924-77-9, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure that is characteristic of various bioactive molecules. Its unique configuration allows for specific interactions with biological targets, which is crucial for its pharmacological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | CHNS |
| Molecular Weight | 207.34 g/mol |
| CAS Number | 58924-77-9 |
| SMILES Representation | c1csc(CNC2CC3CCC2C3)c1 |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Research indicates that it may act as a ligand for neurotransmitter receptors, particularly those involved in neurodegenerative disorders.
Key Mechanisms:
- NMDA Receptor Modulation : Similar compounds have been studied as uncompetitive antagonists at the NMDA receptor, which is implicated in neurodegenerative diseases like Alzheimer's. This compound may exhibit similar properties, potentially providing neuroprotective effects by modulating glutamate signaling .
- Anticonvulsant Activity : The compound's structural analogs have shown promise in anticonvulsant activity through their interaction with sodium channels and modulation of neurotransmitter release, suggesting a potential role in epilepsy treatment .
- Antimicrobial Properties : Preliminary studies indicate that derivatives of bicyclic amines possess significant antibacterial and antifungal activities, which may extend to this compound .
Case Studies and Research Findings
Several studies have focused on the biological effects of related compounds, providing insights into the potential applications of this compound.
Study 1: Neuroprotective Effects
A study investigating novel bicyclic amines as NMDA receptor antagonists demonstrated that similar compounds exhibited neuroprotective effects against excitotoxicity in neuronal cell lines (N2a). The toxicity profiles were comparable to established drugs like memantine, indicating a favorable therapeutic index for further development .
Study 2: Antimicrobial Activity
Research on thiazole derivatives has highlighted their antimicrobial properties, suggesting that thiophene-containing compounds like this compound may also possess similar activities due to the presence of the thiophene moiety, which is known for enhancing biological activity through various mechanisms including membrane disruption and enzyme inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
